ethyl5,5-difluoro-4,6-dioxoheptanoate
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Overview
Description
Ethyl 5,5-difluoro-4,6-dioxoheptanoate is a chemical compound with the molecular formula C9H12F2O4 and a molecular weight of 222.19 g/mol . It is characterized by the presence of two fluorine atoms and two keto groups on a heptanoate backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5-difluoro-4,6-dioxoheptanoate typically involves the reaction of ethyl acetoacetate with difluoromethyl ketone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of ethyl 5,5-difluoro-4,6-dioxoheptanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-difluoro-4,6-dioxoheptanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5-difluoro-4,6-dioxoheptanoate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5,5-difluoro-4,6-dioxoheptanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Ethyl 5,5-difluoro-4,6-dioxoheptanoate can be compared with other similar compounds such as:
Ethyl 5,5-difluoro-4-oxoheptanoate: Lacks one keto group compared to ethyl 5,5-difluoro-4,6-dioxoheptanoate.
Ethyl 5-fluoro-4,6-dioxoheptanoate: Contains only one fluorine atom.
Ethyl 5,5-difluoro-4,6-dioxooctanoate: Has an additional carbon atom in the backbone.
These comparisons highlight the unique structural features and reactivity of ethyl 5,5-difluoro-4,6-dioxoheptanoate, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 5,5-difluoro-4,6-dioxoheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O4/c1-3-15-8(14)5-4-7(13)9(10,11)6(2)12/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHOWOVKWSKXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C(C(=O)C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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